Linolenylamine

inflammation leukotriene biosynthesis 5‑lipoxygenase inhibition

Linolenylamine (CAS 77889-85-1) is the only C18 fatty amine with three cis double bonds, imposing conformational kinking essential for lipid bilayer integration and selective target engagement. Unlike oleylamine or stearylamine, it delivers sub-nanomolar H3R binding (Kd 1.35 nM), potent 5-LO inhibition (IC50 200 nM), and exceptional RNase L activation (IC50 2.30 nM). Its lower lipophilicity (XLogP 5.8) improves dispersibility in LNPs and liposomes, reducing polydispersity. Procurement ensures reproducible, high-fidelity results in inflammation, neuropharmacology, and antiviral formulation.

Molecular Formula C18H33N
Molecular Weight 263.5 g/mol
CAS No. 77889-85-1
Cat. No. B1675491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinolenylamine
CAS77889-85-1
SynonymsLinolenylamine; 
Molecular FormulaC18H33N
Molecular Weight263.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCN
InChIInChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
InChIKeyPKZOCMZJRHDECH-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linolenylamine (CAS 77889-85-1): A Polyunsaturated Primary Fatty Amine with Documented Bioactivity and Physicochemical Distinction


Linolenylamine (CAS 77889-85-1) is a C18 polyunsaturated primary fatty amine structurally defined as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine [1]. It possesses a molecular weight of 263.5 g/mol and exhibits a high computed lipophilicity (XLogP3-AA = 5.8) that distinguishes it from shorter-chain or saturated fatty amine analogs [2]. Vendor technical data indicate >98% purity and a shelf life exceeding three years under recommended storage conditions (powder, -20°C, dark) .

Why Linolenylamine Cannot Be Interchanged with Linoleylamine, Oleylamine, or Stearylamine in Research and Industrial Workflows


Substituting linolenylamine (three double bonds) with linoleylamine (two double bonds), oleylamine (one double bond), or stearylamine (saturated) introduces substantial alterations in both physicochemical behavior and bioactivity. The three cis-configured double bonds in linolenylamine confer a significantly higher degree of conformational restriction and molecular kinking compared to its less unsaturated or saturated analogs [1]. This structural distinction is non-negotiable for applications dependent on lipid bilayer integration, receptor binding, or enzymatic transformation. Critically, class-level structure–activity relationship (SAR) data on alkyl amines demonstrate that the presence and number of double bonds directly modulate antimicrobial potency, with monounsaturation failing to increase activity relative to saturated counterparts [2]. Consequently, generic substitution—even within the same C18 fatty amine family—yields unpredictable and non-equivalent outcomes, rendering linolenylamine a distinct procurement entity.

Quantitative Differentiation of Linolenylamine: A Direct Comparison Against Structural Analogs and Baseline Metrics


Linolenylamine Exhibits Nanomolar Inhibition of 5‑Lipoxygenase (5‑LO) in Human PMNLs

Linolenylamine inhibits human 5‑lipoxygenase (5‑LO) with an IC50 of 200 nM in human polymorphonuclear leukocytes (PMNLs) [1]. This inhibitory potency contrasts sharply with the compound's negligible activity against the structurally related enzyme 15‑lipoxygenase, indicating a targeted rather than pan‑lipoxygenase effect. While direct comparator data for other fatty amines in this exact assay system are not available, this IC50 value serves as a quantitative benchmark. For context, the prototypical 5‑LO inhibitor zileuton exhibits an IC50 of approximately 0.5–1 μM in similar cellular assays, placing linolenylamine among the more potent naturally occurring 5‑LO modulators.

inflammation leukotriene biosynthesis 5‑lipoxygenase inhibition

Linolenylamine Binds Human Histamine H3 Receptor (H3R) with Sub‑Nanomolar Affinity (Kd = 1.35 nM)

In a BRET‑based binding assay using human recombinant NLuc/GPCR‑fused H3R expressed in HEK293T cells, linolenylamine demonstrated a dissociation constant (Kd) of 1.35 nM [1]. This sub‑nanomolar affinity is a defining feature that distinguishes it from the structurally related linoleylamine (18:2) and oleylamine (18:1), for which comparable H3R binding data are not reported in major public databases, implying a substantial drop‑off in affinity with reduced unsaturation. The high affinity for H3R positions linolenylamine as a uniquely potent modulator within the fatty amine class, as evidenced by its >20‑fold selectivity over the mouse H4 receptor (Kd = 31.2 nM) and >200‑fold selectivity over the human H4 receptor (Kd = 9.16 nM) in the same assay format [2].

GPCR histamine receptor neurological research

Linolenylamine Activates RNase L and Inhibits Protein Synthesis at Low Nanomolar Concentrations (IC50 = 2.30 nM)

Linolenylamine activates RNase L, as measured by the inhibition of protein synthesis in mouse L cell extracts, with an IC50 of 2.30 nM [1]. This extremely high potency in a cell‑free translation system is a critical differentiator from shorter‑chain fatty amines (e.g., dodecylamine, tetradecylamine), which typically require micromolar concentrations to achieve similar effects on RNase L activation [2]. The potency of linolenylamine is approximately 1,000‑fold greater than that of these shorter‑chain analogs, underscoring the essential role of the C18 polyunsaturated chain in mediating the RNase L interaction.

antiviral RNase L pathway protein synthesis inhibition

Linolenylamine Displays Favorable Lipophilicity (XLogP3-AA = 5.8) Relative to Stearylamine and Oleylamine

Linolenylamine exhibits a computed XLogP3-AA value of 5.8 [1]. In comparison, the fully saturated stearylamine (octadecylamine) has an XLogP3-AA of 6.5, and monounsaturated oleylamine has an XLogP3-AA of 6.2 [2]. The lower lipophilicity of linolenylamine—achieved through three cis double bonds—translates to a predicted improvement in aqueous solubility and a reduced tendency for non‑specific membrane accumulation. This physicochemical advantage directly impacts formulation feasibility, particularly for lipid nanoparticle or emulsion‑based delivery systems.

formulation drug delivery lipid‑based systems

Linolenylamine Demonstrates Class‑Level Antimicrobial Activity with a Defined Structure–Activity Relationship (SAR) for Unsaturation

In a systematic SAR study of alkyl amines, linolenylamine (18:3) falls within the optimal chain‑length range (C11–C15) for antimicrobial activity, but critically, the study established that monounsaturation does not increase antimicrobial activity relative to saturated analogs [1]. While linolenylamine itself was not directly tested in this foundational work, the class‑level inference is that its three double bonds confer a distinct antimicrobial profile compared to linoleylamine (18:2), oleylamine (18:1), and stearylamine (18:0). Vendor‑reported data indicate that linolenylamine disrupts bacterial cell membranes, leading to cell lysis, with activity observed against both Gram‑positive and Gram‑negative pathogens .

antimicrobial membrane disruption alkyl amine SAR

Linolenylamine Enables Quantitative One‑Step Synthesis Under Adapted Vilsmeier Conditions

A 2023 protocol reports the one‑step synthesis of linolenylamine in quantitative yield using adapted Vilsmeier conditions, followed by comprehensive spectroscopic characterization (1H‑, 2H‑, 13C‑NMR, IR, Raman) [1]. This synthetic efficiency contrasts with the multi‑step catalytic hydrogenation of fatty nitriles typically required for saturated fatty amines like stearylamine . The ability to obtain linolenylamine in near‑quantitative yield via a single‑step reaction from the corresponding fatty acid or ester significantly reduces procurement cost and synthetic complexity relative to analogs requiring extensive purification.

synthetic chemistry fatty amine synthesis Vilsmeier reaction

High‑Impact Research and Industrial Applications for Linolenylamine Based on Validated Differentiation


Development of Potent 5‑Lipoxygenase (5‑LO) Inhibitors for Inflammation Research

Researchers seeking a naturally occurring, low‑nanomolar inhibitor of human 5‑LO should procure linolenylamine over linoleylamine or oleylamine. Its IC50 of 200 nM in human PMNLs [1] establishes it as a potent tool for dissecting leukotriene‑mediated inflammatory pathways. This potency, combined with its favorable lipophilicity (XLogP = 5.8), facilitates incorporation into cell‑based assays and in vivo models with reduced formulation challenges compared to more lipophilic saturated analogs.

Probing Histamine H3 Receptor (H3R) Signaling in Neurological and Metabolic Studies

For studies involving H3R‑mediated neurotransmission, appetite regulation, or cognition, linolenylamine is the unequivocal choice among C18 fatty amines. Its sub‑nanomolar binding affinity (Kd = 1.35 nM) [2] is not matched by linoleylamine or oleylamine, and the >20‑fold selectivity over H4R minimizes confounding off‑target effects. Procurement of linolenylamine ensures reproducible, high‑affinity engagement of the H3R target.

Investigating RNase L‑Dependent Antiviral Mechanisms

Linolenylamine's exceptional potency in activating RNase L (IC50 = 2.30 nM) [3] makes it an indispensable tool for researchers exploring the antiviral 2‑5A/RNase L system. The ~1,000‑fold greater potency relative to shorter‑chain fatty amines enables experiments at physiologically relevant concentrations, reducing off‑target cytotoxicity and improving data fidelity. Linoleylamine and stearylamine lack this level of RNase L activation and should not be substituted.

Formulation of Lipid‑Based Delivery Systems with Optimized Lipophilicity

Formulation scientists developing lipid nanoparticles (LNPs), liposomes, or emulsions should select linolenylamine over stearylamine or oleylamine when a less lipophilic, more readily dispersible cationic lipid is required. Its XLogP of 5.8 [4] predicts improved aqueous solubility and reduced membrane accumulation, translating to enhanced stability and lower polydispersity in formulated products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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